molecular formula C23H26N6O2 B10939227 N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10939227
M. Wt: 418.5 g/mol
InChI Key: IXDSGQBUWPGVAV-UHFFFAOYSA-N
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Description

N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound It features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N4-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups often have comparable chemical properties and applications.

Uniqueness

N~4~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-[1-(2-ethylpyrazol-3-yl)ethyl]-6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H26N6O2/c1-6-29-20(11-12-24-29)14(2)25-23(30)18-13-19(16-7-9-17(31-5)10-8-16)26-22-21(18)15(3)27-28(22)4/h7-14H,6H2,1-5H3,(H,25,30)

InChI Key

IXDSGQBUWPGVAV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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